molecular formula C5H6Na2O5 B025347 Disodium 2-hydroxypentanedioate CAS No. 40951-21-1

Disodium 2-hydroxypentanedioate

Cat. No. B025347
CAS RN: 40951-21-1
M. Wt: 192.08 g/mol
InChI Key: DZHFTEDSQFPDPP-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related disodium compounds involves multiple steps, including the reaction of specific aldehydes or acids with sodium-based reagents. For example, the synthesis of Disodium (2-undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate involves reacting dodecanal with diethyl bis(hydroxymethyl) malonate, followed by saponification with sodium hydroxide (Y. Xian, 2002). Similar methodologies could be adapted for the synthesis of disodium 2-hydroxypentanedioate, highlighting the versatility of sodium-based reagents in synthesizing complex organic compounds.

Molecular Structure Analysis

Molecular structure analysis often involves various spectroscopic techniques. For compounds like disodium 2-hydroxypentanedioate, understanding the molecular structure is critical for predicting its chemical behavior and interactions. The structure of related compounds, such as tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate, reveals complex intramolecular interactions and provides insights into how disodium 2-hydroxypentanedioate might behave at a molecular level (I. Yoshida et al., 1992).

Chemical Reactions and Properties

Disodium compounds exhibit a range of chemical reactions, often influenced by their molecular structure and the presence of functional groups. For example, the acid dissociation constants and reactions involving hydroxyl groups in compounds similar to disodium 2-hydroxypentanedioate indicate specific chemical properties that could influence its reactivity and interactions with other substances (I. Yoshida et al., 1992).

Physical Properties Analysis

The physical properties of disodium compounds, such as solubility, melting point, and critical micelle concentration, are crucial for understanding their behavior in various environments. The study of Disodium (2-undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate, for example, includes the determination of its critical micelle concentration, which is essential for applications in surfactants and other fields (Y. Xian, 2002).

Scientific Research Applications

Corrosion Inhibition

  • Application : Disodium 2-hydroxypentanedioate, also known as 1-Hydroxy-1,1-ethyledine Disodium Phosphonate (HEDP), is used as a corrosion inhibitor .
  • Method : This study established an iron bacterial system by isolating and enriching iron bacteria. Through a comprehensive approach incorporating corrosion weight loss analysis, XPS analysis, SEM electron microscopy, as well as microbial and electrochemical testing, the corrosion inhibition behavior and mechanism of HEDP within the iron bacterial system were investigated .
  • Results : The findings reveal that within the iron bacterial system, HEDP achieves a corrosion inhibition rate of 76% following four distinct stages—weakening, strengthening, stabilizing, and further strengthening—underscoring its robust corrosion inhibition capability .

Biological Interest

  • Application : Disodium 2-hydroxypentanedioate is a molecular entity of biological interest .
  • Method : This compound is studied for its interactions and effects on biological systems .
  • Results : The specific outcomes of these studies are not detailed in the source, but the compound is of interest in the field of biology .

Industrial Manufacturing

  • Application : Disodium 2-hydroxypentanedioate is used in the manufacturing of various industrial products .
  • Method : The compound is used as a raw material or intermediate in the synthesis of other chemicals .
  • Results : The specific outcomes depend on the particular manufacturing process and the other chemicals involved .

Pharmaceutical Intermediates

  • Application : Disodium 2-hydroxypentanedioate is used as an intermediate in the production of pharmaceuticals .
  • Method : The compound is used in the synthesis of active pharmaceutical ingredients .
  • Results : The specific outcomes depend on the particular pharmaceutical being produced .

α-Ketoglutarate-dependent Dioxygenase Inhibitor

  • Application : Disodium 2-hydroxypentanedioate, also known as D-alpha-Hydroxyglutaric acid disodium salt, is a weak competitive α-Ketoglutarate (α-KG)-dependent dioxygenase inhibitor .
  • Method : The compound is used in in vitro studies to examine its inhibitory effects on α-KG-dependent dioxygenases . For instance, it was used in a study to examine its effects on the demethylase activity of CeKDM7A .
  • Results : The study found that D-alpha-Hydroxyglutaric acid disodium salt is a weak competitive inhibitor against α-KG toward the CeKDM7A demethylase . It was found to have a Ki of 10.87±1.85 mM for inhibiting KDM5B/JARID1B/PLU-1 .

Lifespan Extender

  • Application : D-alpha-Hydroxyglutaric acid (R-2HG) has been found to increase the lifespan of C. elegans .
  • Method : The compound is used in in vivo studies to examine its effects on the lifespan of organisms .
  • Results : The study found that D-alpha-Hydroxyglutaric acid (R-2HG) increases the lifespan of C. elegans .

Safety And Hazards

Disodium 2-hydroxypentanedioate is considered toxic and contains a pharmaceutically active ingredient . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure if inhaled . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

disodium;2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2889-31-8 (Parent)
Record name Glutaric acid, 2-hydroxy-, disodium salt, L-alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00961324
Record name Disodium 2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 2-hydroxypentanedioate

CAS RN

40951-21-1
Record name Glutaric acid, 2-hydroxy-, disodium salt, L-alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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